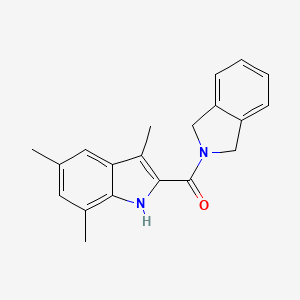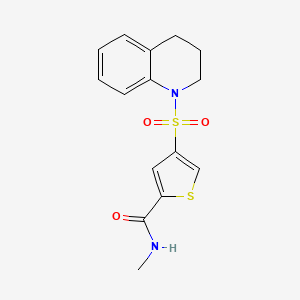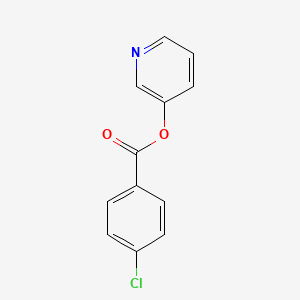
2-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-3,5,7-trimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule "2-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-3,5,7-trimethyl-1H-indole" represents a class of indole derivatives with potential applications in various fields of chemistry and pharmacology. Indole derivatives are known for their diverse biological activities and their use in drug development and synthetic organic chemistry.
Synthesis Analysis
The synthesis of indole derivatives can involve several methodologies, including Rh(III)-catalyzed dehydrogenative annulation and spirocyclization processes. These methods allow for the generation of highly functionalized compounds through cascade protocols that exhibit broad substrate scope and functional group tolerance (Shinde et al., 2021).
Molecular Structure Analysis
The crystal structure of related indole derivatives reveals critical insights into their molecular configurations and intermolecular interactions. For example, studies have determined the crystal structures of 1,3,3-trimethyl-2-methylene-2,3-dyhidro-1H-indole derivatives, highlighting the importance of specific conformations and stacking modes in defining their physical and chemical properties (Vázquez-Vuelvas et al., 2011).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including acid-catalyzed rearrangements and interactions with maleimides to form complex structures with significant biological activity. These reactions often result in the formation of compounds with unique chemical properties, such as oligomerization in acidic conditions to produce a range of oligomeric products (Cardillo et al., 1992; Grose & Bjeldanes, 1992).
Physical Properties Analysis
The physical properties of indole derivatives, such as photophysical characteristics, can be influenced by their structural elements. The annulated products of certain synthesis reactions show high absorption and emission values, indicating their potential in materials science and photophysical applications (Shinde et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-12-8-13(2)18-17(9-12)14(3)19(21-18)20(23)22-10-15-6-4-5-7-16(15)11-22/h4-9,21H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEUHGMUBUPVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CC4=CC=CC=C4C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-3,5,7-trimethyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528606.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B5528617.png)
![1-(4-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5528623.png)
![2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5528630.png)
![1,1'-[1-(2-amino-4,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5528638.png)
![1,6-diethyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5528646.png)
![1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5528659.png)
![methyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5528679.png)
![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5528683.png)

![2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5528719.png)

![3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5528729.png)